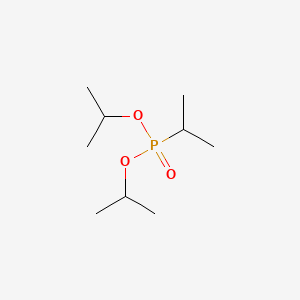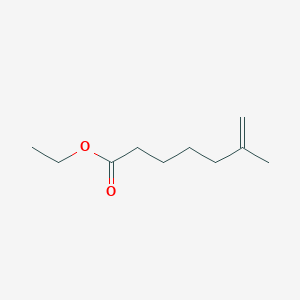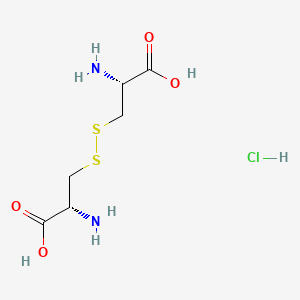
Diisopropyl isopropylphosphonate
Vue d'ensemble
Description
Diisopropyl isopropylphosphonate is an organophosphorus compound with the chemical formula C9H21O3P. It is a colorless, viscous liquid that is soluble in organic solvents such as chloroform and methanol . This compound is used in various chemical reactions and has applications in different fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Diisopropyl isopropylphosphonate can be synthesized through the reaction of phosphorus trichloride with isopropanol. The reaction typically occurs in the presence of a catalyst and involves the following steps :
Reaction with Isopropanol: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite. [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHO}_2\text{POH} + 2 \text{HCl} + \text{(CH}_3\text{)_2CHCl} ]
Neutralization and Distillation: The crude product is then neutralized and distilled to obtain pure this compound.
Analyse Des Réactions Chimiques
Diisopropyl isopropylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: In the presence of sodium hypochlorite (NaClO), this compound can be oxidized to form this compound phosphoryl chloride.
Substitution: It can react with primary amines to form phosphonamide intermediates, which are useful in the synthesis of antibiotics such as ertapenem sodium.
Common reagents used in these reactions include sodium hypochlorite for oxidation and primary amines for substitution reactions. The major products formed from these reactions are phosphoryl chloride and phosphonamide intermediates.
Applications De Recherche Scientifique
Diisopropyl isopropylphosphonate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions.
Biology: It is used in the synthesis of phosphonamide intermediates, which have applications in the development of antibiotics.
Medicine: It is involved in the synthesis of antibiotics such as ertapenem sodium, which is used to treat bacterial infections.
Industry: It is used as an intermediate in the production of pesticides and fungicides.
Mécanisme D'action
The mechanism of action of diisopropyl isopropylphosphonate involves its interaction with molecular targets and pathways . It acts as a precursor in the synthesis of phosphonamide intermediates, which inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Diisopropyl Methylphosphonate: This compound is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds.
Diisopropyl Phosphite: This compound is used as an intermediate in the synthesis of organophosphorus compounds and has applications in the production of pesticides and fungicides.
This compound is unique due to its specific applications in the synthesis of antibiotics and its role as an intermediate in various chemical reactions.
Propriétés
IUPAC Name |
2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSQTGEVLHCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575367 | |
| Record name | Dipropan-2-yl propan-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3759-39-5 | |
| Record name | Dipropan-2-yl propan-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl isopropylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)



![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)



![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)




